molecular formula C7H5Cl2NS B1302003 2,4-Dichlorothiobenzamide CAS No. 2775-38-4

2,4-Dichlorothiobenzamide

Cat. No. B1302003
CAS RN: 2775-38-4
M. Wt: 206.09 g/mol
InChI Key: WDNBLWURITYPQL-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

In ethanol (10 ml), 2,4-dichlorothiobenzamide (378 mg) was dissolved, and ethyl 2-chloroacetoacetate (302 mg) was added thereto. The mixture was heated under reflux for 25 hours. After the mixture was allowed to cool, the precipitated crystal was separated by filtration, washed with water, and dried to give ethyl 2-(2,4-dichlorophenyl)-4-methylthiazole-5-carboxylate (368 mg, 64%).
Quantity
302 mg
Type
reactant
Reaction Step One
Quantity
378 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[S:5].Cl[CH:13]([C:19]([CH3:21])=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]1[S:5][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:19]([CH3:21])[N:6]=1

Inputs

Step One
Name
Quantity
302 mg
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Step Two
Name
Quantity
378 mg
Type
reactant
Smiles
ClC1=C(C(=S)N)C=CC(=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 25 hours
Duration
25 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the precipitated crystal was separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C=1SC(=C(N1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 368 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.